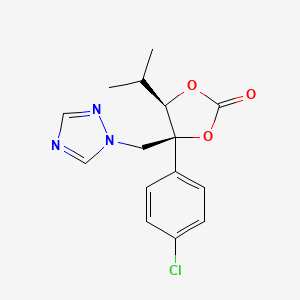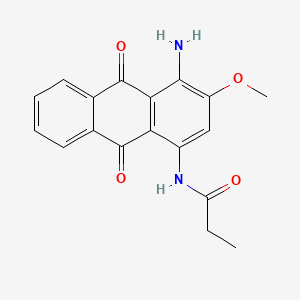
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-201-8, also known as stannous fluoride, is a chemical compound commonly used in dental care products. It is a fluoride compound of tin and is known for its effectiveness in preventing dental caries and gingivitis. Stannous fluoride has been widely studied and utilized due to its beneficial properties in oral health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannous fluoride can be synthesized through the reaction of tin(II) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product. The chemical equation for this reaction is:
SnO+2HF→SnF2+H2O
Industrial Production Methods
In industrial settings, stannous fluoride is produced by reacting tin metal with hydrofluoric acid. The process involves dissolving tin in hydrofluoric acid, followed by purification steps to remove impurities. The resulting stannous fluoride is then dried and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Stannous fluoride undergoes several types of chemical reactions, including:
Oxidation: Stannous fluoride can be oxidized to stannic fluoride.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Stannous fluoride can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or oxygen can be used to oxidize stannous fluoride.
Reduction: Reducing agents like hydrogen gas can reduce stannous fluoride.
Substitution: Halide exchange reactions can occur with reagents like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Stannic fluoride (SnF4)
Reduction: Tin metal (Sn)
Substitution: Various halide compounds depending on the reagents used
Scientific Research Applications
Stannous fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its antimicrobial properties and effects on oral bacteria.
Medicine: Utilized in dental care products to prevent cavities and gingivitis.
Industry: Employed in the manufacturing of certain types of glass and ceramics.
Mechanism of Action
Stannous fluoride exerts its effects primarily through the promotion of enamel mineralization and the reduction of gingival inflammation. It has broad-spectrum antimicrobial properties, which help in controlling the microbial composition of dental biofilm. The compound interacts with the enamel surface, enhancing its resistance to acid attacks and preventing demineralization.
Comparison with Similar Compounds
Similar Compounds
Sodium fluoride: Commonly used in dental care products, but stannous fluoride is more effective in preventing dental lesions.
Calcium fluoride: Another fluoride compound used in dental applications, but with different properties and effectiveness.
Uniqueness
Stannous fluoride is unique due to its dual action of promoting enamel mineralization and providing antimicrobial effects. Its ability to reduce gingival inflammation and bleeding sets it apart from other fluoride compounds, making it a preferred choice in dental care products.
Properties
CAS No. |
84560-13-4 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-3-13(21)20-11-8-12(24-2)16(19)15-14(11)17(22)9-6-4-5-7-10(9)18(15)23/h4-8H,3,19H2,1-2H3,(H,20,21) |
InChI Key |
NLMCPTOHHZNHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


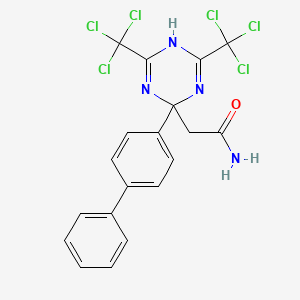
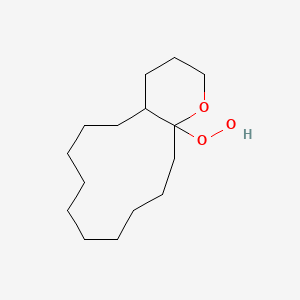
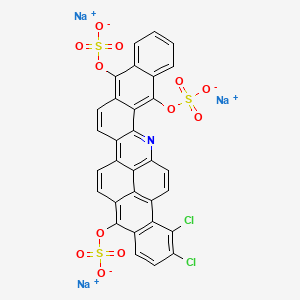
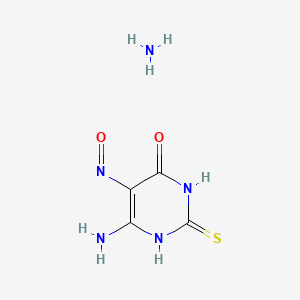
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
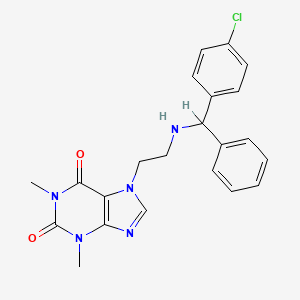
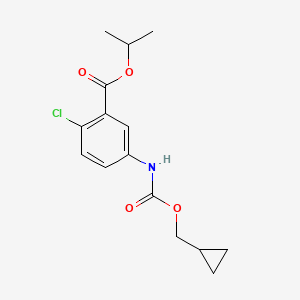
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
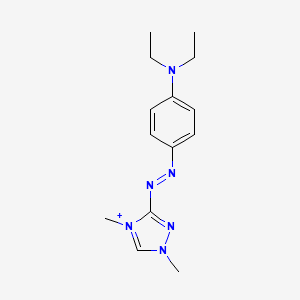
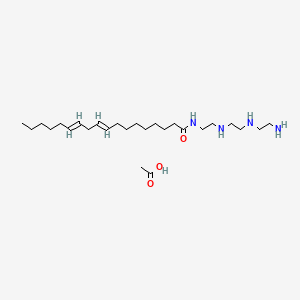
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

